11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a structurally complex dibenzodiazepinone derivative. Its core consists of a seven-membered 1,4-diazepine ring fused to two benzene rings. Key substituents include a 4-fluorophenyl group at position 11 and a phenylcarbonyl (benzoyl) group at position 6. The fluorine atom on the aryl ring may enhance metabolic stability and influence electronic properties, while the benzoyl group contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
2-benzoyl-6-(4-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O2/c27-19-12-9-16(10-13-19)25-24-21(7-4-8-23(24)30)28-22-15-18(11-14-20(22)29-25)26(31)17-5-2-1-3-6-17/h1-3,5-6,9-15,25,28-29H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEJFVNRCOYVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors, such as o-phenylenediamine and a suitable diketone, under acidic or basic conditions.
Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorobenzene derivative is reacted with the dibenzo[b,e][1,4]diazepine core.
Attachment of the phenylcarbonyl group: This step often involves acylation reactions, such as Friedel-Crafts acylation, where a benzoyl chloride derivative is used to introduce the phenylcarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biology: The compound is used in biochemical assays to study its interactions with various biological targets, such as enzymes and receptors.
Industry: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological profile.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Dibenzodiazepinone derivatives are characterized by substituent variations at positions 3, 7, 10, and 11, which dictate their biological and physicochemical profiles. Below is a detailed comparison:
Table 1: Key Structural Analogs and Their Properties
Research Implications and Hypotheses
While direct data for the target compound are lacking, structural comparisons suggest:
Enhanced Selectivity : The 4-fluorophenyl group may reduce off-target effects compared to nitro or chloro substituents.
Synergistic Potential: Combining fluorophenyl and benzoyl groups could mimic FC2’s cytotoxicity with improved pharmacokinetics.
Fluorescence Applications : Fluorine’s electron-withdrawing nature might enable fluorescence-based sensing if modified with electron-donating groups (cf. SPR compound) .
Biological Activity
The compound 11-(4-fluorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine family, which is notable for its diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is and it features a complex structure comprising a hexahydro-dibenzo diazepine core with a fluorophenyl group and a phenylcarbonyl moiety. The unique arrangement of these functional groups contributes to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H15FN2O |
| IUPAC Name | This compound |
| Molecular Weight | 270.29 g/mol |
| Melting Point | Not specified |
Pharmacological Profile
The compound has been studied for its potential effects in various biological systems. Key findings include:
- CNS Activity : Preliminary studies suggest that this compound may interact with neurotransmitter receptors in the central nervous system (CNS), potentially influencing mood and anxiety disorders.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, which may be relevant in neuroprotection and reducing oxidative stress in neuronal cells.
The mechanism of action involves:
- Receptor Interaction : The compound likely binds to specific receptors (e.g., GABA receptors) in the CNS, modulating neurotransmitter activity.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways associated with neurodegenerative diseases.
Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that the administration of this compound resulted in significant anxiolytic effects. Behavioral tests showed reduced anxiety-like behavior in treated subjects compared to controls. The study highlighted the compound's potential as a therapeutic agent for anxiety disorders.
Study 2: Antioxidant Activity
Research focused on the antioxidant capacity of related dibenzo diazepines indicated that this compound exhibits moderate antioxidant properties. Using the DPPH assay, it was found to scavenge free radicals effectively, suggesting its utility in preventing oxidative damage in cells.
Study 3: Binding Affinity Studies
In silico studies have predicted that this compound has a favorable binding affinity for various CNS targets. Molecular docking simulations indicated strong interactions with GABA_A receptors and Monoamine Oxidase B (MAO-B), both crucial for neurotransmitter regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
